![molecular formula C8H5ClO3 B113165 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde CAS No. 88525-51-3](/img/structure/B113165.png)

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde

Vue d'ensemble

Description

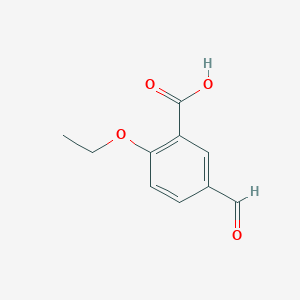

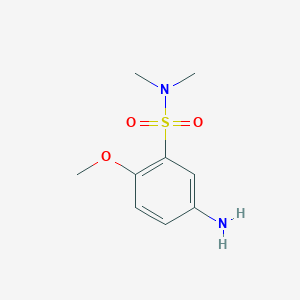

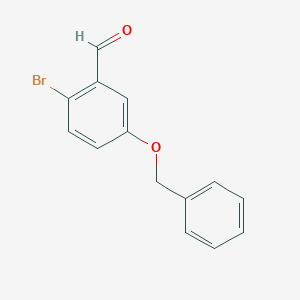

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5ClO3 . It contains 18 bonds in total, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis

The molecular structure of 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde includes a five-membered ring, a six-membered ring, and a nine-membered ring. It also contains an aldehyde group and two aromatic ethers .Physical And Chemical Properties Analysis

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde has a molecular weight of 184.57 g/mol. It contains 18 bonds in total, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic) .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Properties

Compounds derived from 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde have demonstrated notable antimicrobial and analgesic activities. For instance, derivatives synthesized from 5,7-dichloro-2-hydrazino-1,3-benzoxazole showed pronounced antimicrobial and analgesic activities and exhibited significant receptor affinity during molecular docking studies (Jayanna et al., 2013). Similarly, novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives exhibited encouraging antibacterial and antioxidant activities (Jayanna et al., 2013).

Synthesis of Fused Ring Heterocycles

The molecule has been a key ingredient in synthesizing various fused ring heterocycles. For example, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde was used to form tricyclic heterocycles through intramolecular 1,3-dipolar cycloaddition reactions, indicating its utility in constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).

Synthesis of Bioactive Molecules

The molecule has been instrumental in the synthesis of various bioactive compounds. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was used to generate reduced bipyrazoles, which were then further processed to form compounds with potential applications in various biological activities (Cuartas et al., 2017). Additionally, coumarin derivatives synthesized from 4-amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde demonstrated bacteriostatic and bactericidal activities, further emphasizing the role of these compounds in antibacterial applications (Behrami & Vaso, 2017).

Mécanisme D'action

Target of Action

It has been used in the synthesis of noble ligands for the detection of carcinogenic lead .

Mode of Action

It’s known that it’s used in the synthesis of ligands that can detect carcinogenic lead

Biochemical Pathways

It’s known that the compound plays a role in the detection of carcinogenic lead

Result of Action

It’s known that the compound is used in the synthesis of ligands for the detection of carcinogenic lead

Propriétés

IUPAC Name |

7-chloro-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBUWLLIFJURHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350298 | |

| Record name | 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde | |

CAS RN |

88525-51-3 | |

| Record name | 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B113097.png)

![Imidazo[1,5-A]pyridine-5-carbaldehyde](/img/structure/B113110.png)